2-nitroethyl Benzoate
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Overview
Description
2-Nitroethyl Benzoate is a chemical compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 g/mol . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO4/c11-9(14-7-6-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2
. The Canonical SMILES representation is C1=CC=C(C=C1)C(=O)OCCN+[O-]
.
Chemical Reactions Analysis
The decomposition reaction of this compound (NEB) yielding nitroethylene and benzoic acid has been studied within the Molecular Electron Density Theory (MEDT) using DFT methods at the B3LYP/6-31G(d) computational level . This decomposition reaction takes place through a one-step mechanism .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 195.17 g/mol . It has a XLogP3 of 2.1, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 195.05315777 g/mol . The topological polar surface area is 72.1 Ų .
Scientific Research Applications
Decomposition Mechanism
- Decomposition Reaction : The decomposition reaction of nitroethyl benzoate (NEB) yielding nitroethylene and benzoic acid has been analyzed using Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT) methods. This decomposition reaction proceeds through a one-step mechanism and involves the synchronous rupture of O–C and C–H single bonds of NEB. The reaction is categorized as pseudocyclic, indicating a non-concerted nature (Kącka‐Zych et al., 2017).
Catalysts for Decomposition
- Novel Catalysts : Research has shown that triethylsulfonium and triethylphosphonium cations can act as catalysts for the decomposition of nitroethyl benzoates. These catalysts lead to a faster and more polar mechanism compared to the uncatalyzed process (Kącka & Jasiński, 2017).
- Fluorinated Lewis Acid Catalyst : Another study explored the impact of fluorinated Lewis acid catalysts (like BH3 and BF3) on the decomposition mechanism of nitroethyl benzoates. These catalysts also facilitate faster reactions, with BF3 specifically altering the reaction from a one-step mechanism to a two-step one involving a zwitterionic intermediate (Kącka, Domingo, & Jasiński, 2017).
Fluorescent Chemodosimeters
- Detection of Nitroxyl (HNO) : A study reported the use of 2-(diphenylphosphino)benzoate-caged compounds for the rapid and sensitive detection of nitroxyl (HNO) in living cells. These compounds demonstrate high selectivity and are useful for investigating the functions and mechanisms of HNO in biological systems (Liu et al., 2015).
Microextraction and Solubilization
- Dispersive Liquid–Liquid Microextraction : Methyl benzoate, related to nitroethyl benzoate, has been utilized as a non-halogenated solvent for dispersive liquid–liquid microextraction (DLLME). It's effective in extracting various elements, suggesting potential applications for nitroethyl benzoate in similar processes (Kagaya & Yoshimori, 2012).
- Hydrotropic Solubilization : Sodium benzoate, a compound related to nitroethyl benzoate, has been used as a hydrotropic agent to enhance the solubility of poorly water-soluble drugs. This technique could potentially be adapted for nitroethyl benzoate in pharmaceutical analyses (Maheshwari, Chaturvedi, & Jain, 2007).
Miscellaneous Applications
- Spectral Studies and Optoelectronics : 2-Nitroaryl benzoates, including derivatives of nitroethyl benzoate, have been synthesized and characterized for potential use in optoelectronic devices. Their unique properties, such as transparency in the visible region and suitable band gaps, make them candidates for novel optoelectronic materials (Periyasamy, Jebas, & Thailampillai, 2007).
Mechanism of Action
Target of Action
It’s known that the compound undergoes decomposition reactions
Mode of Action
The mode of action of 2-nitroethyl benzoate is primarily through its decomposition. The molecular mechanism of the decomposition reaction of this compound has been studied within the Molecular Electron Density Theory (MEDT) using DFT methods . This decomposition reaction takes place through a one-step mechanism . The reaction begins through the synchronous rupture of the O–C and C–H single bonds of this compound . Interestingly, while the rupture of the O–C single bond takes place heterolytically, that of the C5–H6 one takes place homolytically, yielding the formation of a pseudoradical hydrogen atom .
Biochemical Pathways
The decomposition of this compound could potentially affect various biochemical pathways. It’s worth noting that benzoate, a potential product of the decomposition of this compound, is known to be metabolized by microbes in the human gut . This metabolism involves the conversion of benzoate to catechol, which is further degraded to cis, cis-muconate or 2-hydroxymuconic semialdehyde .
Pharmacokinetics
It’s known that the compound is a white to yellow solid
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its decomposition. The decomposition of this compound yields nitroethylene and benzoic acid . The formation of the C–C double bond present in nitroethylene takes place at the end of the reaction . .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the decomposition reaction of this compound in the presence of 1,3-dimethylimidazolium cation takes place much faster than in the case of the non-catalyzed process . Additionally, the compound is known to be water-soluble, and may spread in water systems . .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo decomposition reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known that benzoic acid, a related compound, can have effects on cells
Molecular Mechanism
The molecular mechanism of 2-Nitroethyl Benzoate involves a one-step decomposition reaction, yielding nitroethylene and benzoic acid . This reaction begins with the synchronous rupture of the O–C and C–H single bonds of this compound .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at +4°C
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models. It is known that animal models play a crucial role in advancing biomedical research, especially in the field of drug therapy .
Metabolic Pathways
It is known that benzoate, a related compound, can be metabolized by gut microbes . It is possible that this compound could be involved in similar metabolic pathways.
Subcellular Localization
It is known that many RNA binding proteins, which serve multiple functions within the cell, can control the subcellular localization of various compounds . It is possible that similar mechanisms could control the subcellular localization of this compound.
Properties
IUPAC Name |
2-nitroethyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(14-7-6-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUHWEZQUSOAKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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